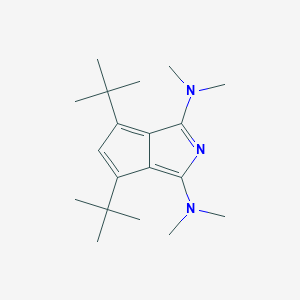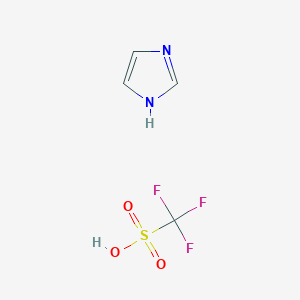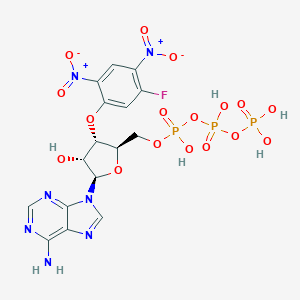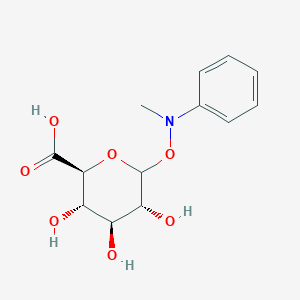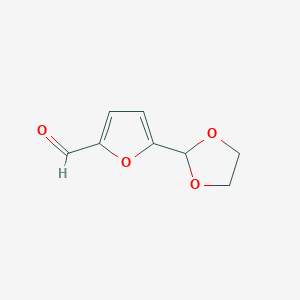
5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde and its derivatives can be achieved through several methods, including organozinc routes. One notable method involves the Pd-catalyzed cross-coupling reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde or the use of a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, prepared by the direct insertion of highly active zinc into 2-(5-bromofuran-2-yl-1,3-dioxolane) (Kim & Rieke, 2013).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, like 5-(hydroxymethyl)-2-furaldehyde, have been conducted using spectroscopic analytical techniques alongside high-level quantum chemical calculations. These studies provide insights into the optimized molecular geometry, vibrational and electronic properties, chemical shifts, and even thermo dynamical parameters, offering a comprehensive understanding of its molecular structure (Rajkumar et al., 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including [3 + 2] cycloaddition reactions with electrophilically activated carbonyl ylides, leading to the formation of diverse furan derivatives under mild conditions. These reactions demonstrate the compound's reactivity and versatility in synthetic organic chemistry (Bentabed-Ababsa et al., 2009).
Physical Properties Analysis
The physical properties of furan derivatives, including this compound, are crucial for their application in various fields. Studies have focused on understanding these properties through experimental and theoretical methods, providing valuable data for their utilization in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity in alkaline and acidic solutions and its behavior in condensation reactions, are of particular interest. Research has shown that it forms specific anions in alkaline solutions and undergoes novel irreversible redox ring-opening reactions, demonstrating its unique chemical behavior and potential for further application in organic chemistry (Cisak et al., 2001).
Scientific Research Applications
Antisickling Agent : A study by Rajkumar et al. (2020) found that 5-(hydroxymethyl)-2-furaldehyde, derived from Terminalia bellirica, acts as an antisickling agent. The research confirmed its molecular structure through experimental and theoretical findings (Rajkumar et al., 2020).
Reactivity in Solutions : According to Cisak et al. (2001), 5-Nitro-2-furaldehyde reacts in both alkaline and acidic solutions, forming various products through different intermediates (Cisak et al., 2001).
Cognitive Function Enhancement : Lee et al. (2015) discovered that 5-HMF effectively enhances cognitive function and blocks scopolamine-induced learning deficits in mice, suggesting potential benefits for cognitive disorders like Alzheimer's disease (Lee et al., 2015).
Synthetic Applications : Kim and Rieke (2013) demonstrated a facile synthetic route for preparing various 5-substituted 2-furaldehydes, resulting in diverse furan derivatives (Kim & Rieke, 2013). Additionally, Rieke and Kim (2011) reported the direct preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, useful for synthesizing 5-substituted furan derivatives (Rieke & Kim, 2011).
Carbohydrate Degradation : Anet (1965) identified intermediates in the formation of 5-(hydroxymethyl)-2-furaldehyde from D-fructose and L-sorbose, supporting previous hypotheses (Anet, 1965).
Selective Hydrogenation : Han et al. (2016) found that the Ru(OH)x/ZrO2 catalyst selectively hydrogenates 5-hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furans in various n-alcohol solvents (Han et al., 2016).
Polar Cycloaddition Reactions : A study by Bentabed-Ababsa et al. (2009) showed that carbonyl ylides, formed from these compounds, are strong electrophiles in polar [3 + 2] cycloaddition reactions, leading to diastereoselective synthesis (Bentabed-Ababsa et al., 2009).
Dehydration of D-Fructose : Nakamura and Morikawa (1980) demonstrated a mild method for producing 5-hydroxymethyl-2-furaldehyde from D-fructose (Nakamura & Morikawa, 1980).
Condensations of Glycerol : Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with various compounds, producing novel platform chemicals like [1,3]dioxan-5-ols (Deutsch et al., 2007).
Chromatographic Analysis : McKibbins et al. (1961) developed a sample applicator for chromatographic paper, useful for analyzing 5-hydroxymethyl-2-furaldehyde in glucose-based aqueous acid solutions (McKibbins et al., 1961).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The mode of action of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biochemical pathways
Pharmacokinetics
Similar compounds have been analyzed using reverse phase (rp) hplc method .
Result of Action
Similar compounds have been found to have various biological activities .
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPZCGOSUHCSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562219 | |
| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117953-13-6 | |
| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
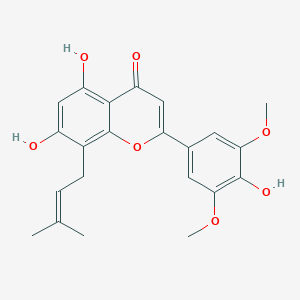


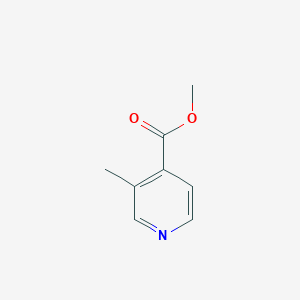

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

